4-Chlorophenyl thiophene-2-carboxylate (CAS 3441-41-6) is an activated aryl ester utilized primarily as a bench-stable electrophile in transition-metal-catalyzed C–O bond activation. Unlike standard alkyl esters, which remain inert under most low-valent palladium and nickel catalysis, this compound features a precisely tuned 4-chlorophenoxy leaving group that lowers the activation barrier for oxidative addition [1]. It serves as a robust, moisture-tolerant alternative to highly reactive but unstable thiophene-2-carbonyl chlorides. By offering predictable reactivity in decarbonylative cross-couplings, direct amidations, and deoxygenative phosphorus couplings, this ester bridges the gap between the high reactivity of acid halides and the handling stability of traditional esters, making it an optimal precursor for synthesizing complex thiophene-containing pharmaceuticals and advanced materials [2].
Substituting 4-chlorophenyl thiophene-2-carboxylate with generic alternatives fundamentally compromises either reaction thermodynamics or process scalability. Simple alkyl esters (e.g., methyl thiophene-2-carboxylate) are entirely unsuitable as direct procurement substitutes for cross-coupling, as their high-pKa alkoxide leaving groups prevent oxidative addition by Ni(0) or Pd(0) catalysts [1]. Conversely, attempting to use thiophene-2-carbonyl chloride provides extreme reactivity but introduces severe hydrolytic instability; acid chlorides rapidly degrade upon exposure to ambient moisture, leading to inconsistent assay yields and requiring costly anhydrous storage and glovebox handling [2]. Even the closely related unsubstituted phenyl thiophene-2-carboxylate falls short in demanding catalytic cycles, as it lacks the electron-withdrawing para-chloro substituent required to sufficiently lower the activation energy for C–O cleavage, often forcing buyers to compensate with harsher reaction temperatures or expensive designer phosphine ligands [3].
The efficiency of ester-based cross-coupling relies heavily on the stability of the leaving group. 4-Chlorophenyl thiophene-2-carboxylate utilizes a 4-chlorophenoxide leaving group (conjugate acid pKa ~9.38), which is significantly more stable than the unsubstituted phenoxide (pKa ~9.95) and vastly superior to methoxide (pKa ~15.5) [1]. This ~0.6 pKa unit reduction compared to the baseline phenyl ester provides a stronger thermodynamic driving force for the initial Ni(0) oxidative addition into the acyl C–O bond, allowing reactions to proceed at lower temperatures with higher turnover frequencies [2].
| Evidence Dimension | Leaving group conjugate acid pKa (aqueous) |
| Target Compound Data | ~9.38 (4-chlorophenol) |
| Comparator Or Baseline | ~9.95 (phenol) for phenyl thiophene-2-carboxylate; ~15.5 for methyl ester |
| Quantified Difference | 0.57 pKa unit reduction vs. phenyl ester; >6 orders of magnitude more acidic than alkyl esters |
| Conditions | Standard thermodynamic pKa values applied to Ni-catalyzed C-O activation models |
Procuring the 4-chlorophenyl ester allows chemists to run cross-coupling reactions under milder conditions, preserving sensitive functional groups and reducing the need for high-temperature reactor heating.
For industrial procurement and high-throughput screening, reagent stability is paramount. While thiophene-2-carbonyl chloride is highly reactive, it undergoes rapid hydrolysis upon exposure to ambient humidity, often degrading within minutes to hours. In contrast, 4-chlorophenyl thiophene-2-carboxylate is a bench-stable solid that resists atmospheric moisture indefinitely[1]. This stability eliminates the generation of corrosive HCl gas during storage and handling, ensuring that the exact molarity of the active electrophile is maintained over months of storage [2].
| Evidence Dimension | Hydrolytic stability in ambient air |
| Target Compound Data | Bench-stable (half-life > months) |
| Comparator Or Baseline | Thiophene-2-carbonyl chloride (half-life < hours in moist air) |
| Quantified Difference | >1000-fold increase in hydrolytic half-life |
| Conditions | Storage at 25 °C under ambient atmospheric humidity |
Eliminates the need for expensive glovebox storage and anhydrous handling protocols, drastically improving batch-to-batch reproducibility in automated parallel synthesis.
Activated aryl esters like 4-chlorophenyl thiophene-2-carboxylate serve as excellent acyl donors for direct amidation reactions, even in aqueous environments. Research demonstrates that analogous phenyl thiophene-2-carboxylates can undergo amidation with amines (e.g., piperidine, morpholine) in water at elevated temperatures to yield the corresponding amides [1]. The 4-chlorophenyl variant, due to its enhanced electrophilicity, accelerates this nucleophilic acyl substitution while remaining stable enough to prevent background hydrolysis, a balance impossible to achieve with acid chlorides [2].
| Evidence Dimension | Yield of amidation in aqueous media |
| Target Compound Data | High conversion to amide with minimal hydrolysis |
| Comparator Or Baseline | Thiophene-2-carbonyl chloride (predominant hydrolysis to carboxylic acid) |
| Quantified Difference | Selective amidation without competitive water attack |
| Conditions | Aqueous solvent, 110 °C, presence of amine nucleophile |
Allows for the synthesis of thiophene-based amides using environmentally friendly aqueous conditions, avoiding the use of toxic coupling reagents (e.g., HATU, EDC) or anhydrous organic solvents.
Due to its tuned C–O bond reactivity, this compound is the ideal choice for nickel-catalyzed decarbonylative cross-coupling reactions. It allows chemists to synthesize complex biaryl and heteroaryl scaffolds by coupling the thiophene core directly with organoboron or organozinc reagents, bypassing the need for highly reactive and unstable acid chlorides [1].
In pharmaceutical library generation, 4-chlorophenyl thiophene-2-carboxylate acts as a bench-stable, highly reliable acyl donor. Its resistance to atmospheric moisture and optimized leaving group ability make it perfectly suited for automated liquid-handling systems, ensuring reproducible amidation with diverse amine libraries without the need for coupling reagents like HATU or EDC [2].
The ester serves as a robust electrophile in the deoxygenative coupling with secondary phosphine oxides. This application is critical for the procurement of custom thiophene-containing phosphine ligands used in advanced homogeneous catalysis, where the 4-chlorophenoxy group facilitates the necessary oxidative addition step under reductive conditions [1].